Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid
Description
Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid (CAS: 1212411-75-0) is a protected amino acid derivative featuring a cyclohexane backbone with a tert-butoxycarbonyl (Boc)-protected amino group at position 1, a phenyl group at position 4, and a carboxylic acid moiety. Its molecular formula is C₁₈H₂₅NO₄, with a molecular weight of 319.4 g/mol . The compound is a white powder stored at 0–8°C to ensure stability, and its purity is ≥97% by HPLC .
The cis configuration of the cyclohexane ring imposes spatial constraints, influencing its conformational flexibility and intermolecular interactions. The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, while the carboxylic acid enables further derivatization (e.g., esterification, amidation).
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-18(15(20)21)11-9-14(10-12-18)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJLMTMOGBGTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Catalysts
- The synthesis often starts from p-aminobenzoic acid or its derivatives, including nitro-substituted benzoic acids that are reduced in situ.
- Catalysts such as 5% ruthenium on carbon (Ru/C) or rhodium-based catalysts are employed.
- Hydrogen pressure is applied, typically around 15 bar.
- The reaction is conducted under basic aqueous conditions, often with sodium hydroxide (NaOH).
Reaction Conditions and Outcomes
| Parameter | Typical Value/Range |
|---|---|
| Catalyst | 5% Ru/C (ruthenium on carbon) |
| Base | 10% NaOH aqueous solution |
| Temperature | 100°C |
| Hydrogen Pressure | 15 bar |
| Reaction Time | 20–28 hours |
| Solvent | Water |
| cis/trans Ratio | Varies; trans favored >75% in some methods |
| Yield | Up to ~70% for amino acid intermediate |
- Under these conditions, p-aminobenzoic acid is hydrogenated to 4-amino-1-cyclohexanecarboxylic acid derivatives.
- The reaction typically yields a mixture of cis and trans isomers, with trans often predominating (e.g., trans:cis ratio of 4.6:1 or 80% trans).
- The process can be done in a one-pot manner without isolating intermediates, improving efficiency.
Boc Protection of the Amino Group
Boc Protection Procedure
- Without isolating the hydrogenation product, Boc anhydride (tert-butyl dicarbonate) is added directly to the reaction mixture.
- The reaction is typically carried out in acetone at room temperature.
- Stirring time is around 20 hours to ensure complete protection.
Workup and Purification
- After Boc protection, the catalyst is removed by filtration through celite.
- The mixture is washed with acetone/water mixtures and evaporated under reduced pressure.
- The aqueous layer is extracted with dichloromethane (DCM) multiple times.
- Acidification with citric acid (to pH ~4) followed by further DCM extractions isolates the Boc-protected amino acid.
- Drying over sodium sulfate and evaporation yields the Boc-protected product.
Separation and Enrichment of the cis Isomer
Importance of cis Isomer
- Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid is often required in pure or enriched form for specific pharmaceutical applications.
- The cis and trans isomers differ in spatial arrangement, affecting biological activity.
Methods for Separation
- Selective crystallization exploits differences in solubility between isomers.
- Selective esterification of the carboxylic acid group in the cis isomer allows chemical differentiation.
- For example, methyl bromide in acetone with potassium carbonate selectively reacts with the cis isomer, precipitating it out.
- Cooling the reaction mixture to -10°C aids in crystallization and isolation.
Typical Separation Procedure
| Step | Conditions/Details |
|---|---|
| Reaction mixture | Boc-protected cis/trans mixture in acetone |
| Base | Potassium carbonate (1.2 eq relative to cis content) |
| Alkylating agent | Methyl bromide (0.43 eq relative to total mixture) |
| Temperature | 60°C for 3 hours; then cooled to room temp and -10°C |
| Isolation | Filtration of precipitate, washing with cold acetone |
| Purification | Extraction with 20% citric acid and DCM |
| Yield and Purity | 62% yield, purity 99.1% for isolated trans isomer |
- This method allows enrichment of the cis isomer by removing the trans isomer as an ester derivative or vice versa.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Catalytic hydrogenation | p-Aminobenzoic acid, 5% Ru/C, 10% NaOH, H2 (15 bar), 100°C, 20h | Mixture of cis/trans 4-amino-1-cyclohexanecarboxylic acid, ~80% trans |
| Boc protection | Boc anhydride, acetone, room temp, 20h | Boc-protected amino acid mixture, ~70% yield, ~92% purity |
| Cis/trans separation | K2CO3, methyl bromide, acetone, 60°C then cooling to -10°C | Selective esterification and crystallization, ~62% yield, >99% purity cis or trans isomer |
Research Findings and Industrial Relevance
- The one-pot hydrogenation and Boc protection method reduces process steps and waste, suitable for industrial scale.
- High trans isomer content (>75%) can be achieved directly, minimizing the need for post-reaction isomerization.
- The cis isomer can be selectively isolated by chemical modification and crystallization.
- The Boc-protected amino acid derivatives serve as key intermediates in synthesizing pharmaceutical agents such as Janus kinase inhibitors and Oclacitinib.
- Catalyst reuse is possible but requires careful purification to maintain yield and isomer ratios.
Chemical Reactions Analysis
Types of Reactions
Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents like halides and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Peptide Synthesis
Overview:
Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid is widely used as a building block in the synthesis of peptides. Its ability to form stable linkages with other amino acids makes it essential in creating biologically active compounds necessary for pharmaceutical applications.
Case Study:
In a study involving linear pentapeptides, this compound was incorporated into sequences that exhibited potent agonistic activity at the human melanocortin-4 receptor. This specificity suggests its potential use in developing treatments for obesity through targeted receptor modulation .
Drug Development
Overview:
The compound's unique structure allows for the design of novel drugs targeting specific receptors, enhancing efficacy in treating diseases such as cancer and neurological disorders. Its role as a chiral auxiliary in asymmetric synthesis facilitates the production of enantiomerically pure compounds, which is crucial for drug safety and effectiveness.
Research Findings:
Research has shown that derivatives of this compound can selectively influence receptor activity. For instance, modifications to the compound have been linked to improved selectivity and potency against specific biological targets, paving the way for new therapeutic agents .
Neuroscience Research
Overview:
this compound plays a critical role in neuroscience research, particularly in studies related to neurotransmitter systems. It aids researchers in understanding the mechanisms of action for various drugs and their effects on the brain.
Case Study:
In studies focusing on neurotransmitter interactions, this compound has been shown to modulate receptor activity effectively, providing insights into drug mechanisms that could lead to improved treatments for neurological disorders .
Chemical Reactions and Synthesis
Synthetic Methods:
The synthesis of this compound typically involves several key steps:
- Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base.
- Formation of the Cyclohexane Ring: This involves reactions with appropriate starting materials.
- Introduction of the Phenyl Group: Achieved through substitution reactions with phenyl halides.
- Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Mechanism of Action
The mechanism of action of Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The pathways involved often include binding to active sites and altering the conformation of target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features
| Compound Name | Functional Groups | Key Substituents | Molecular Weight |
|---|---|---|---|
| Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid | Boc-protected amine, carboxylic acid | Cis-cyclohexane, phenyl at C4 | 319.4 g/mol |
| 2-(Ethylamino)-2-phenylcyclohexan-1-one | Ethylamine, ketone | Cyclohexanone, phenyl at C2 | ~247.3 g/mol* |
| 7-Chloro-5-(o-chlorophenyl)-1,4-benzodiazepin-2-one | Benzodiazepine core, chlorides | Chlorophenyl, ketone | ~335.2 g/mol* |
Key Differences :
Functional Groups: The target compound’s carboxylic acid and Boc-protected amine contrast with the ketone and ethylamine in 2-(ethylamino)-2-phenylcyclohexan-1-one. This difference dictates reactivity: carboxylic acids participate in salt formation, while ketones undergo nucleophilic additions.
Stereochemistry : The cis configuration in the target compound creates distinct spatial arrangements compared to trans isomers or unconstrained analogs.
Physicochemical Properties
Table 2: Physicochemical Comparison
Notes:
- The carboxylic acid in the target compound facilitates dimerization via hydrogen bonds, as observed in other carboxylic acids . However, steric hindrance from the Boc group and cyclohexane ring may reduce dimer stability compared to simpler acids (e.g., acetic acid).
- The refrigeration requirement for the target compound suggests sensitivity to thermal degradation, unlike the more robust cyclohexanone derivatives.
Key Findings :
- The target compound’s carboxylic acid and Boc group make it ideal for peptide coupling reactions, whereas cyclohexanone derivatives are better suited for alkaloid frameworks.
- Benzodiazepines () prioritize aromatic interactions in drug design, whereas the target compound’s flexibility and functional groups favor modular bioconjugation.
Research Implications and Gaps
- Hydrogen Bonding : highlights dimerization in carboxylic acids, but the steric effects of the Boc group and cyclohexane ring in the target compound warrant further study to quantify dimer stability .
- Biological Activity: No direct data on the target compound’s bioactivity is provided in the evidence. Comparative studies with non-Boc-protected analogs (e.g., cis-1-amino-4-phenyl-cyclohexane carboxylic acid) could clarify the Boc group’s role in pharmacokinetics.
- Purity Variability : Discrepancies in reported purity (95% vs. 97% ) suggest batch-dependent variability, emphasizing the need for rigorous quality control in synthetic workflows.
Biological Activity
Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid (Boc-cis-Apc) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by research findings and data tables.
Chemical Structure and Synthesis
Boc-cis-Apc is characterized by a cyclohexane ring with an amino group protected by a tert-butoxycarbonyl (Boc) moiety. The synthesis typically involves:
- Protection of the Amino Group : The amino group is protected using Boc-Cl in the presence of a base like triethylamine.
- Formation of the Cyclohexane Ring : This is achieved through a series of reactions involving appropriate starting materials.
- Introduction of the Phenyl Group : A substitution reaction with a phenyl halide introduces the phenyl group.
- Deprotection : The Boc group is removed under acidic conditions to yield the final product .
Boc-cis-Apc exhibits biological activity primarily through its interactions with various molecular targets:
- Enzyme-Substrate Interactions : It can act as a substrate or inhibitor in enzymatic reactions, influencing enzyme activity and protein-ligand binding .
- Receptor Modulation : Research indicates that Boc-cis-Apc can selectively influence receptor activity, particularly in relation to melanocortin receptors, enhancing agonist selectivity .
Biological Applications
Boc-cis-Apc has been investigated for several applications:
- Peptide Synthesis : It serves as a building block in the synthesis of biologically active peptides, crucial for drug development .
- Drug Development : Its unique structure allows for the design of novel drugs targeting specific receptors, enhancing efficacy in treating diseases such as cancer and neurological disorders .
- Neuroscience Research : The compound aids in understanding neurotransmitter systems and the mechanisms of action for various drugs .
Table 1: Biological Activity Overview
Case Study 1: Melanocortin Receptor Selectivity
In a study examining linear pentapeptides containing Boc-cis-Apc, it was found that these compounds exhibited potent agonistic activity at the human melanocortin-4 receptor (hMC4R) while being inactive at hMC1R. This selectivity suggests potential applications in obesity treatment through targeted receptor modulation .
Case Study 2: Peptide Stability Enhancement
Research on cyclic peptides incorporating Boc-cis-Apc highlighted its ability to stabilize β-helical motifs, enhancing the overall structural integrity and functionality of these peptides. The incorporation led to increased resistance to conformational fluctuations, which is critical for maintaining biological activity .
Comparative Analysis with Similar Compounds
Boc-cis-Apc can be compared with other similar compounds such as Boc-cis-1-amino-4-methyl-cyclohexane carboxylic acid and Boc-cis-1-amino-4-propyl-cyclohexane carboxylic acid. The presence of the phenyl group in Boc-cis-Apc imparts distinct chemical properties that enhance its reactivity and biological activity compared to its analogs.
Table 2: Comparison with Similar Compounds
| Compound | Unique Features | Biological Activity |
|---|---|---|
| Boc-cis-1-amino-4-methyl-cyclohexane | Methyl group affects sterics | Moderate receptor activity |
| Boc-cis-1-amino-4-propyl-cyclohexane | Propyl group increases lipophilicity | Variable activity |
| Boc-cis-1-amino-4-phenyl-cyclohexane | Phenyl group enhances binding | High selectivity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid?
- Methodological Answer : Synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group, followed by cyclization and functionalization of the cyclohexane ring. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or methanol. HPLC (≥97% purity) is critical for verifying purity post-synthesis . Storage at 0–8°C in airtight containers prevents degradation of the Boc group and maintains stability .
Q. How can researchers confirm the structural integrity of Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming stereochemistry (cis configuration) and verifying the Boc-protected amine and carboxylic acid moieties. For example, the cyclohexane ring protons exhibit distinct coupling patterns in cis vs. trans configurations .
- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves absolute stereochemistry and intramolecular hydrogen bonding.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₈H₂₅NO₄, MW 319.4) .
Q. What are the key stability considerations for this compound under experimental conditions?
- Methodological Answer :
- Thermal Stability : Avoid temperatures >8°C to prevent Boc deprotection.
- pH Sensitivity : The carboxylic acid group (pKa ~2–3) may protonate/deprotonate in aqueous buffers, affecting solubility. Use neutral buffers (e.g., PBS) for biological assays .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the aromatic phenyl group .
Advanced Research Questions
Q. How can Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid serve as a bioisostere in drug design?
- Methodological Answer :
- Peptide Mimetics : The rigid cyclohexane backbone mimics proline-like conformations in peptides, while the Boc-protected amine and carboxylic acid enable integration into peptidomimetic scaffolds .
- Carboxylic Acid Replacement : In CNS drug design, the cyclohexane ring’s lipophilicity may enhance blood-brain barrier penetration compared to polar α-amino acids. However, computational modeling (e.g., logP calculations) is advised to balance hydrophobicity .
- Case Study : Replace glutamic acid in NMDA receptor antagonists with this compound to reduce ionization while maintaining hydrogen-bonding interactions .
Q. What experimental strategies address solubility challenges in biological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
- Prodrug Approaches : Esterify the carboxylic acid (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
- Membrane Dialysis : For in vitro studies, continuous dialysis (e.g., Neosepta-AMH membranes) can maintain solubility while removing interfering ions .
Q. How can stereochemical purity be ensured during large-scale synthesis?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve cis vs. trans diastereomers .
- Asymmetric Catalysis : Employ Ru-BINAP catalysts for enantioselective hydrogenation of the cyclohexene precursor .
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of diastereomeric salts (e.g., with L-tartaric acid) to enrich the cis isomer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
